4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Description
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound featuring a seven-membered oxathiazepine ring fused to a benzene core. The structure includes an ethyl substituent at position 4 and two sulfonyl oxygen atoms (1,1-dioxide configuration).
Properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-8-7-11-15(12,13)10-6-4-3-5-9(10)14-8/h3-6,8,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYQMKSFBXIBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183359 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-37-0 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 4-ethyl-3,4-dihydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl bromoacetate in the presence of a base, followed by cyclization to form the oxathiazepine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxathiazepine derivatives as anticancer agents. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study indicated that derivatives of oxathiazepine exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Neuroprotective Effects
Research has also pointed to the neuroprotective properties of oxathiazepine compounds. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating oxidative stress and inflammation pathways . The ability to cross the blood-brain barrier enhances their potential for treating central nervous system disorders.
Antimicrobial Properties
Oxathiazepine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance .
Polymer Chemistry
The unique structure of oxathiazepines allows them to be utilized in polymer chemistry as monomers or additives. They can enhance the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and composites .
Sensors
Oxathiazepine-based materials have been explored for use in sensors due to their electronic properties. They can be incorporated into sensor devices for detecting environmental pollutants or biological markers, leveraging their sensitivity to changes in chemical environments .
Synthesis and Characterization
A notable case study involved the synthesis of various oxathiazepine derivatives through novel synthetic routes that improved yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of these compounds, paving the way for further biological testing .
Clinical Trials
Preliminary clinical trials have been initiated to evaluate the efficacy of oxathiazepine derivatives in treating specific cancers. Early results indicate promising outcomes with manageable side effects, suggesting a potential new avenue for cancer therapy .
Table 1: Biological Activities of Oxathiazepine Derivatives
Table 2: Applications in Materials Science
Mechanism of Action
The mechanism of action of 4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methyl vs. Ethyl Derivatives
- (R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
- Structure : Identical core but with a methyl group at position 3.
- Molecular Weight : 236.0 g/mol (LC-MS) .
- Synthesis : Achieved via a reported procedure starting from precursor 56, yielding a white solid with quantitative efficiency .
- Biological Activity : Acts as a Keap1-Nrf2 protein-protein interaction inhibitor, evidenced by cellular assays .
- Key Difference : The ethyl substituent in the target compound may confer higher lipophilicity (logP) and altered metabolic stability compared to the methyl analog.
Heterocyclic Core Modifications
- Pyrido[2,3-b][1,4,5]oxathiazepine Derivatives Example: (R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Structure: Replaces the benzene ring with a pyridine moiety. Molecular Weight: 228.27 g/mol .
- 1,5,2-Benzodithiazepin-3-ones Example: 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Structure: Contains two sulfur atoms in the heterocycle instead of one oxygen and one sulfur. Key Difference: The dithiazepine core may enhance metal-binding capacity compared to oxathiazepines.
Ring Size and Functional Group Variations
- 1,4,3,5-Oxathiadiazepane 4,4-Dioxides
- Structure : Seven-membered ring with alternating oxygen and sulfur atoms.
- Synthesis : Prepared via condensation of aldehydes with sulfonamide precursors in dichloromethane .
- Key Difference : The distinct arrangement of heteroatoms may influence conformational flexibility and intermolecular interactions.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Accessibility : Methyl and ethyl derivatives of the benzo[b]oxathiazepine core are synthesized efficiently using sodium hydride-mediated reactions, suggesting scalability for the target compound .
- Structure-Activity Relationships (SAR): The ethyl group may enhance membrane permeability compared to methyl analogs but could reduce aqueous solubility.
- Biological Relevance : While the target compound’s activity is undocumented, structurally related dithiazepines and oxathiadiazepanes show promise in anticancer and CNS drug discovery .
Biological Activity
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C₉H₉N₃O₂S
- Molecular Weight: 197.25 g/mol
This oxathiazepine derivative features a unique bicyclic structure that contributes to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity: Studies have shown that derivatives of oxathiazepines exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, in breast cancer cell lines (MCF-7 and SKBR-3), the compound demonstrated IC50 values ranging from 0.09 to 157.4 µM, suggesting potent activity against tumor cells .
- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions often starting from readily available precursors. Variations in substituents on the oxathiazepine core can lead to compounds with enhanced biological activities.
Table 2: Synthetic Pathways
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Ethylamine + benzothiazine precursor |
| 2 | Oxidation | H₂O₂ or KMnO₄ |
| 3 | Purification | Column chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
